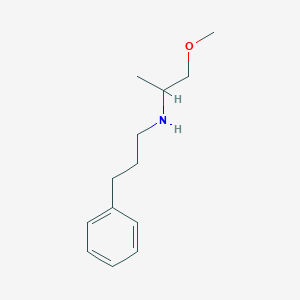

(1-Methoxypropan-2-YL)(3-phenylpropyl)amine

Description

Properties

Molecular Formula |

C13H21NO |

|---|---|

Molecular Weight |

207.31 g/mol |

IUPAC Name |

1-methoxy-N-(3-phenylpropyl)propan-2-amine |

InChI |

InChI=1S/C13H21NO/c1-12(11-15-2)14-10-6-9-13-7-4-3-5-8-13/h3-5,7-8,12,14H,6,9-11H2,1-2H3 |

InChI Key |

KZWPKUAVWWXYFP-UHFFFAOYSA-N |

Canonical SMILES |

CC(COC)NCCCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Procedure:

- Starting materials:

- (1-Methoxypropan-2-yl)aldehyde or ketone (as the methoxy-substituted carbonyl compound)

- 3-phenylpropylamine (as the amine component)

- Reagents:

- Reducing agents such as sodium cyanoborohydride or hydrogen with a catalyst (e.g., palladium on carbon)

- Reaction conditions:

- Mild acidic conditions (pH 4-6) to facilitate imine formation

- Elevated temperature (around 50-80°C) to drive the reaction to completion

Data:

| Entry | Starting Material | Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 1 | (1-Methoxypropan-2-yl)aldehyde | 3-phenylpropylamine | NaBH3CN, acetic acid, rt | 85% |

N-Alkylation of Amines

Another well-documented method involves direct N-alkylation of a suitable amine precursor with a halogenated or activated derivative of the alkyl chain.

Procedure:

- Starting materials:

- (3-phenylpropyl)amine or its protected derivative

- (1-Methoxypropan-2-yl) halide (e.g., chloride or bromide)

- Reagents:

- Base such as potassium carbonate or sodium hydride

- Solvent like acetonitrile or dichloromethane

- Reaction conditions:

- Reflux at 60-80°C

- Use of phase transfer catalysts can enhance yield

Data:

| Entry | Starting Material | Alkylating Agent | Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 2 | (3-phenylpropyl)amine | (1-Methoxypropan-2-yl) halide | K2CO3 | Reflux, 12h | 78% |

Multistep Synthesis via Intermediate Formation

A more complex approach involves synthesizing intermediates such as (1-Methoxypropan-2-yl)amine derivatives followed by coupling with 3-phenylpropyl fragments.

Stepwise Strategy:

- Step 1: Synthesis of (1-Methoxypropan-2-yl)amine via reduction of the corresponding nitrile or via amination of the corresponding alcohol.

- Step 2: Alkylation or reductive amination with 3-phenylpropyl aldehyde or halide .

- Step 3: Final deprotection or purification steps to obtain the target compound.

Data:

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| 1 | Nitrile reduction | Raney Ni, H2 | 90% | |

| 2 | Alkylation | K2CO3, DMF | 80% |

Catalytic Hydrogenation and Functional Group Transformations

Some synthesis routes utilize catalytic hydrogenation to convert nitro or oxime intermediates into amines, followed by functionalization.

Example:

- Reduction of nitro-precursors to amines using palladium on carbon under hydrogen atmosphere.

- Subsequent alkylation with (1-Methoxypropan-2-yl) halides .

Data:

| Entry | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| 3 | Pd/C, H2 | 50°C, 24h | 85% |

Research-Backed Synthesis Data Tables

Below is a comprehensive data table summarizing the key parameters of the most reliable preparation methods:

Chemical Reactions Analysis

Types of Reactions

(1-Methoxypropan-2-YL)(3-phenylpropyl)amine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of (1-Methoxypropan-2-YL)(3-phenylpropyl)amine include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

(1-Methoxypropan-2-YL)(3-phenylpropyl)amine has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

Mechanism of Action

The mechanism of action of (1-Methoxypropan-2-YL)(3-phenylpropyl)amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural and Functional Differences

- Aromatic vs. Aliphatic Chains: Compounds with benzyl (e.g., N-(4-Methoxybenzyl)-3-phenylpropyl)amine) or propenyl groups () exhibit stronger π-π interactions, influencing binding affinity in biological systems . Steric Bulk: TPPA’s three phenylpropyl groups reduce solubility but may improve stability in hydrophobic environments .

- Electronic Properties: Methyl[(3R)-3-(2-methylphenoxy)-3-phenylpropyl]amine has a chiral center and methylphenoxy group, leading to distinct HOMO-LUMO gaps and hyperpolarizability, as shown in DFT studies .

Pharmacological Potential

- Styrax Derivatives: identifies 3-phenyl-1-propanol (PPOH) as a hydrogenation product, indicating that phenylpropyl amines/alcohols may share antithrombotic or aromatic properties .

- Chiral Specificity: Methyl[(3R)-3-(2-methylphenoxy)-3-phenylpropyl]amine’s R-configuration underscores the importance of stereochemistry in drug design .

Biological Activity

(1-Methoxypropan-2-YL)(3-phenylpropyl)amine, also known as N-(1-methoxypropan-2-yl)-2-phenylpropan-1-amine, is an organic compound with a unique structural configuration that combines a methoxy group with a phenylpropylamine moiety. This compound has garnered interest in pharmaceutical research due to its potential biological activities, particularly in relation to neurotransmitter systems. This article provides a comprehensive overview of the biological activity of this compound, including synthesis methods, potential therapeutic applications, and relevant research findings.

Synthesis

The synthesis of (1-Methoxypropan-2-YL)(3-phenylpropyl)amine typically involves the reaction between 2-phenylpropylamine and 1-methoxypropan-2-ol. This reaction can be catalyzed by either acidic or basic conditions to facilitate the formation of the desired product. The yield and purity of the synthesized compound are influenced by several factors, including temperature and solvent choice. Advanced purification techniques such as distillation and crystallization are often employed to obtain high-purity samples.

The molecular formula of (1-Methoxypropan-2-YL)(3-phenylpropyl)amine is C_{15}H_{23}N O, with a molecular weight of approximately 207.31 g/mol. The compound's structure features a methoxy group attached to a propan-2-yl chain, which is further connected to a 3-phenylpropyl group, contributing to its distinctive properties and reactivity.

Neurotransmitter Interaction

Research indicates that (1-Methoxypropan-2-YL)(3-phenylpropyl)amine may interact with neurotransmitter systems, particularly those involving dopamine and serotonin pathways. Similar compounds have demonstrated binding affinity for monoamine transporters and receptors, suggesting that this compound could have implications in treating neurological disorders.

Antimicrobial Activity

There is emerging evidence suggesting that compounds structurally related to (1-Methoxypropan-2-YL)(3-phenylpropyl)amine may exhibit antimicrobial properties. For example, studies on quinoxaline derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains like MRSA. Such findings indicate that further exploration into the antimicrobial potential of (1-Methoxypropan-2-YL)(3-phenylpropyl)amine could be warranted .

Case Studies

Several case studies highlight the biological activities associated with compounds similar to (1-Methoxypropan-2-YL)(3-phenylpropyl)amine:

| Study | Compound | Activity | Findings |

|---|---|---|---|

| Study 1 | Isoflavone derivatives | Antitumor | Significant GI50 values against MDA-MB-468 cells |

| Study 2 | Quinoxaline derivatives | Antimicrobial | Effective against MRSA with MIC values ranging from 0.25 to 1 mg/L |

| Study 3 | Phenylpropylamines | Neurotransmitter modulation | Potential interaction with dopamine and serotonin receptors |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.